REACTION_CXSMILES
|
[CH2:1]1N2CN3CN(C2)[CH2:3][N:2]1[CH2:9]3.[C:11]([OH:14])(=O)[CH3:12].[C:15]1(C)[CH:20]=CC=[CH:17][CH:16]=1>>[CH3:1][N:2]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:20][C:12]=1[CH:11]=[O:14])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
7 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain comparable
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C1=C(C=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |